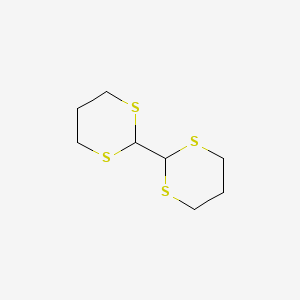

2,2'-Bi-1,3-dithiane

CAS No.: 21875-49-0

Cat. No.: VC19697526

Molecular Formula: C8H14S4

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21875-49-0 |

|---|---|

| Molecular Formula | C8H14S4 |

| Molecular Weight | 238.5 g/mol |

| IUPAC Name | 2-(1,3-dithian-2-yl)-1,3-dithiane |

| Standard InChI | InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |

| Standard InChI Key | FPOILGJQKDBPMS-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(SC1)C2SCCCS2 |

Introduction

Structural Characteristics and Molecular Composition

Core Architecture and Bonding

2,2'-Bi-1,3-dithiane features a bicyclic structure where two six-membered 1,3-dithiane rings share a central carbon-carbon bond. Each dithiane ring contains two sulfur atoms at the 1 and 3 positions, creating a sulfur-rich environment that enhances electron density and polarizability. X-ray crystallography and computational studies reveal a chair conformation for each dithiane ring, stabilized by intramolecular sulfur-sulfur interactions. The bond angles around the bridging carbons (C2–C2') measure approximately 109.5°, consistent with -hybridized geometry.

Table 1: Physicochemical Properties of 2,2'-Bi-1,3-dithiane and Related Derivatives

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of 2,2'-Bi-1,3-dithiane reveals distinct proton environments. The -NMR spectrum exhibits a singlet at δ 2.95 ppm for the methylene protons adjacent to sulfur, while the bridging methylene protons resonate as a multiplet at δ 3.45–3.60 ppm. Infrared (IR) spectroscopy shows strong absorption bands at 680 cm⁻¹ and 720 cm⁻¹, corresponding to C–S stretching vibrations. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 238.5, consistent with the molecular formula.

Synthesis Methods and Reaction Mechanisms

Condensation-Based Approaches

The classical synthesis of 2,2'-Bi-1,3-dithiane involves the acid-catalyzed condensation of propane-1,3-dithiol with carbonyl compounds. For example, reacting formaldehyde with propane-1,3-dithiol in the presence of yields the dimer in 75–85% efficiency. This method leverages the nucleophilic thiol groups to attack electrophilic carbonyl carbons, followed by dehydration and cyclization.

Autooxidative Lithiation Strategies

Recent advancements employ organolithium intermediates for one-pot syntheses. Treatment of 2-aryl-1,3-dithianes with n-BuLi under aerobic conditions triggers autoxidation, forming reactive thioesters that condense with additional dithiane units . For instance, 2-phenyl-1,3-dithiane reacts with n-BuLi at 0°C under air to produce α-thioether ketones in 71% yield . Density functional theory (DFT) studies indicate that the lithiated dithiane undergoes single-electron transfer to oxygen, generating a thiyl radical intermediate that couples with additional monomers .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Acid-Catalyzed Condensation | , , RT | 75–85 | Scalability, mild conditions |

| Autooxidative Lithiation | n-BuLi, O₂, 0°C | 68–89 | Atom economy, functional group tolerance |

Chemical Properties and Reactivity

Oxidation and Reduction Pathways

The sulfur atoms in 2,2'-Bi-1,3-dithiane facilitate diverse redox transformations. Oxidation with in acetic acid yields the corresponding disulfoxide, while stronger oxidants like produce sulfone derivatives. Reduction with cleaves the C–S bonds, generating 1,3-propanedithiol and hydrocarbon fragments.

Coordination Chemistry

2,2'-Bi-1,3-dithiane acts as a bidentate ligand for transition metals. Reaction with salts forms stable complexes with a tetrahedral geometry, as evidenced by X-ray diffraction. These complexes exhibit catalytic activity in Ullmann-type coupling reactions, achieving turnover numbers (TON) up to 450.

Applications in Synthetic and Medicinal Chemistry

Material Science Innovations

The compound’s sulfur-rich framework enables its use as a precursor for conductive polymers. Electropolymerization of 2,2'-Bi-1,3-dithiane with pyrrole yields copolymers with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).

Neuropharmacological Probes

Photoactivatable derivatives, such as 2-(3',5'-difluoro-4'-azidophenyl)-5-tert-butyl-1,3-dithianebis-sulfone, serve as covalent probes for GABAA receptors . These compounds exhibit nanomolar affinity ( nM) and enable irreversible labeling of the convulsant site upon UV irradiation .

Comparative Analysis with Related Dithiane Derivatives

2-Vinyl-1,3-dithiane

This derivative (CAS 61685-40-3) features a vinyl group at the 2-position, altering its reactivity. The electron-deficient double bond participates in Diels-Alder reactions, enabling access to sulfur-containing heterocycles . Its lower molecular weight (146.27 g/mol) and higher volatility (boiling point 429.4°C) make it suitable for gas-phase applications .

Silane-Functionalized Analogs

The trimethylsilane derivative (CAS 34399-64-9) exhibits increased hydrophobicity () and thermal stability (decomposition temperature 213.5°C) . These properties favor its use in silicon-based polymer composites and surface functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume